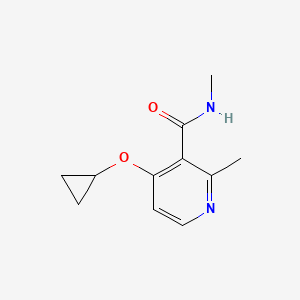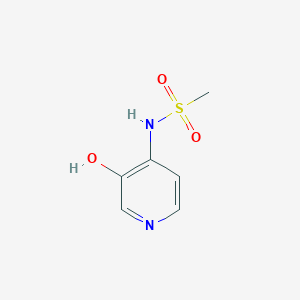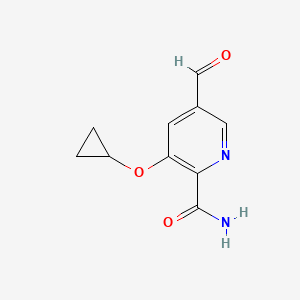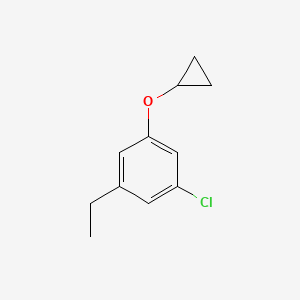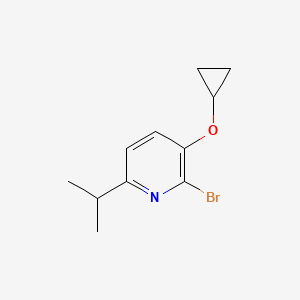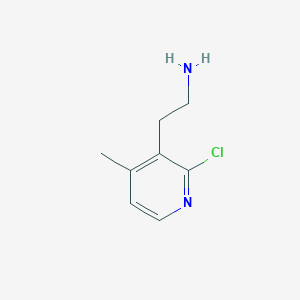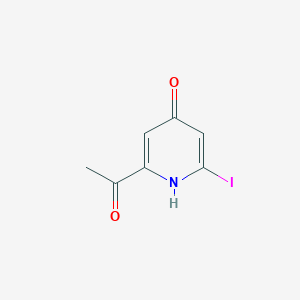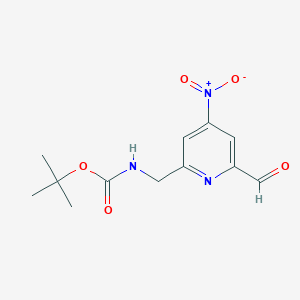
N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide: is a complex organic compound that features a pyridine ring substituted with tert-butoxy and cyclopropoxy groups, as well as a methanesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the tert-butoxy and cyclopropoxy groups through selective substitution reactions. The methanesulfonamide group can be introduced via sulfonamide formation reactions, often using methanesulfonyl chloride and an appropriate amine under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The methanesulfonamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butoxy group may yield tert-butyl alcohol or tert-butyl ketone, while reduction of the methanesulfonamide group may yield the corresponding amine.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Mecanismo De Acción
The mechanism of action of N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The methanesulfonamide group can interact with active sites of enzymes, while the pyridine ring and its substituents can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Tert-butoxy-3-oxopropyl) glycine: This compound shares the tert-butoxy group and has similar synthetic routes.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have similar structural features and are used in similar applications, such as kinase inhibitors.
Uniqueness
N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to the combination of its substituents, which confer specific chemical properties and potential biological activities. The presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring, along with the methanesulfonamide moiety, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H20N2O4S |
|---|---|
Peso molecular |
300.38 g/mol |
Nombre IUPAC |
N-[3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-11-8-14-7-10(18-9-5-6-9)12(11)15-20(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15) |
Clave InChI |
RNZKVEQQAGBNGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C(=CN=C1)OC2CC2)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


